molecular formula C10H12O5 B169711 3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate CAS No. 121262-20-2

3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate

Cat. No.: B169711
CAS No.: 121262-20-2
M. Wt: 212.2 g/mol
InChI Key: BVRGAAPXFDESCB-LPBLVHEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[310]hex-3-ene-3,6-dicarboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate typically involves multiple steps. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry

In organic synthesis, 3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound’s potential biological activity makes it a candidate for the development of new pharmaceuticals. Researchers are exploring its effects on various biological pathways and its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer or infectious diseases.

Industry

In the materials science industry, the compound’s unique bicyclic structure can be utilized in the design of new polymers or materials with specific properties, such as enhanced strength or thermal stability.

Mechanism of Action

The mechanism by which 3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-methyl ester
  • (1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl ester

Uniqueness

The presence of both ethyl and methyl ester groups in 3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[310]hex-3-ene-3,6-dicarboxylate distinguishes it from its analogs

Properties

IUPAC Name

3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-3-14-9(11)6-4-5-7(8(5)15-6)10(12)13-2/h4-5,7-8H,3H2,1-2H3/t5-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRGAAPXFDESCB-LPBLVHEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2C(C2O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C[C@@H]2[C@H]([C@@H]2O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.